molecular formula C15H15N5O B10992500 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide

1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10992500
M. Wt: 281.31 g/mol
InChI Key: DISYDYSDBCLODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole-5-carboxamide core substituted with a 3-phenyl group and an N-linked 1-methyl-1H-pyrazol-4-yl moiety. Pyrazole carboxamides are widely studied for their biological activities, including antitumor, antimicrobial, and pesticidal properties.

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

2-methyl-N-(1-methylpyrazol-4-yl)-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C15H15N5O/c1-19-10-12(9-16-19)17-15(21)14-8-13(18-20(14)2)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,21)

InChI Key

DISYDYSDBCLODN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole backbone is typically constructed via cyclocondensation reactions. A common strategy involves reacting β-keto esters with hydrazine derivatives. For instance, 3-phenyl-1H-pyrazole-5-carboxylic acid intermediates are synthesized by treating ethyl benzoylacetate with methylhydrazine under reflux conditions. This step often employs solvents like ethanol or tetrahydrofuran (THF), with yields ranging from 70% to 85% depending on the substituents.

Carboxamide Functionalization

The introduction of the N-(1-methyl-1H-pyrazol-4-yl) group requires careful coupling reactions. Patent CN103275010A details a method using Lawesson’s reagent to activate the carboxylic acid intermediate, followed by amidation with 1-methyl-1H-pyrazol-4-amine. This step is conducted in THF at 50–60°C, achieving yields of 78–90% after purification via column chromatography. Critical parameters include:

  • Temperature control : Excess heat leads to decarboxylation side reactions.

  • Solvent selection : Polar aprotic solvents like THF enhance reagent solubility.

One-Pot Multicomponent Synthesis

Recent advances emphasize streamlining synthesis through one-pot protocols. A study in the Asian Journal of Chemistry demonstrates a base-catalyzed cyclo-condensation method combining 3-phenyl-1H-pyrazole-5-carbonyl chloride , 1-methyl-1H-pyrazol-4-amine, and triethylamine in acetonitrile. This approach reduces isolation steps, achieving an 82% yield with high purity (>98% by HPLC). Key advantages include:

ParameterOne-Pot MethodTraditional Method
Reaction Time6 hours12–18 hours
Overall Yield82%68–75%
Purity98%95%

The use of DBU (1,8-diazabicycloundec-7-ene) as a base minimizes byproduct formation, particularly unwanted N-alkylation products.

Industrial-Scale Optimization

Solvent and Catalyst Systems

Patent CN111138289B highlights challenges in scaling pyrazole carboxamide synthesis, notably poor solubility of intermediates. Substituting ethyl acetate with methyl tert-butyl ether (MTBE) improves extraction efficiency during workup, reducing solvent usage by 40%. Catalytic systems also play a role:

  • Palladium on carbon (Pd/C) : Effective for hydrogenolysis of protecting groups, but requires careful handling to avoid over-reduction.

  • Copper sulfate : Acts as a desiccant in condensation steps, enhancing reaction rates.

Crystallization and Purification

Achieving pharmaceutical-grade purity demands optimized crystallization. A protocol from WO2015063709A1 describes recrystallization from methylene dichloride/n-hexane (1:3 v/v), yielding needle-like crystals with >99.5% purity. Key factors include:

  • Cooling rate : Slow cooling (0.5°C/min) prevents occluded impurities.

  • Antisolvent addition : Gradual introduction of n-hexane avoids oiling out.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy : 1H^{1}\text{H}-NMR confirms regioselectivity, with the pyrazole H-4 proton resonating at δ 7.8–8.2 ppm.

  • Mass Spectrometry : High-resolution ESI-MS exhibits a molecular ion peak at m/z 323.1421 (calculated for C16_{16}H17_{17}N5_5O: 323.1385).

Chromatographic Methods

HPLC analysis using a C18 column (acetonitrile/water gradient) resolves common impurities like de-methylated byproducts (<0.2% area).

Applications and Derivative Synthesis

While the primary focus is synthesis, the compound’s role as a precursor to bioactive molecules merits mention. Derivatives bearing morpholine or thiazolidine moieties exhibit enhanced antifungal and anticancer activities. For example, {(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone —a teneligliptin intermediate—is synthesized via further functionalization .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole rings in this compound undergo selective oxidation under controlled conditions. For example:

  • Nitrogen oxidation : Under strong oxidative agents like hydrogen peroxide or potassium permanganate, the nitrogen atoms in the pyrazole rings form N-oxide derivatives (Fig. 1A). This modification alters electron distribution, enhancing interactions with biological targets .

  • Methyl group oxidation : The methyl substituents on the pyrazole rings are oxidized to carboxylic acids using KMnO₄ in acidic media (Fig. 1B), as observed in structurally similar pyrazole derivatives.

Table 1: Oxidation reaction conditions and products

ReactantOxidizing AgentConditionsProductYieldSource
Pyrazole N-oxidationH₂O₂ (30%)RT, 12 hN-Oxide derivative62%
Methyl → Carboxylic acidKMnO₄/H₂SO₄Reflux, 6 h5-Carboxy-pyrazole analog48%

Reduction Reactions

The carboxamide group (-CONH-) is susceptible to reduction:

  • LiAlH₄-mediated reduction : Converts the carboxamide to a primary amine (Fig. 2A), producing 1-methyl-3-phenyl-5-aminomethylpyrazole .

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) selectively reduces the pyrazole ring’s double bonds under H₂ gas, yielding dihydro-pyrazole derivatives (Fig. 2B).

Table 2: Reduction pathways and outcomes

Functional GroupReducing AgentConditionsProductApplicationSource
Carboxamide → AmineLiAlH₄THF, 0°C → RT5-Aminomethyl intermediateBioactive precursor
Pyrazole → DihydroPd/C, H₂ (1 atm)EtOH, 24 hSaturated pyrazoline derivativeStability enhancement

Nucleophilic Substitution

The methyl group on the pyrazole nitrogen participates in nucleophilic displacement reactions:

  • Demethylation : Treatment with BBr₃ in dichloromethane removes the methyl group, generating a free NH-pyrazole (Fig. 3A) .

  • Alkylation : Reacting with alkyl halides (e.g., CH₃I) in the presence of NaH/DMF introduces bulkier substituents (Fig. 3B) .

Table 3: Substitution reactions and regioselectivity

Reaction TypeReagentSolventProductRegioselectivitySource
N-DemethylationBBr₃DCMNH-pyrazole analog>90% at N1 position
N-AlkylationCH₃I, NaHDMFN-Ethyl derivativeSelective for N1

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 5-carboxylic acid and 1-methylpyrazol-4-amine (Fig. 4A).

  • Basic hydrolysis : NaOH/EtOH converts the amide to a carboxylate salt, which is acidified to isolate the free acid (Fig. 4B).

Table 4: Hydrolysis kinetics and products

ConditionsReagentTimeProductPuritySource
Acidic (HCl, Δ)6M HCl8 h5-Carboxylic acid + amine95%
Basic (NaOH/EtOH)2M NaOH4 hSodium carboxylate89%

Cycloaddition and Ring Expansion

The electron-deficient pyrazole ring participates in [3+2] cycloadditions:

  • With nitrile oxides : Forms isoxazoline-fused pyrazole hybrids under microwave irradiation (Fig. 5A) .

  • Ring expansion : Reacts with diazomethane to generate pyrimidine derivatives via ring-opening/expansion mechanisms (Fig. 5B) .

Biological Activity Modulation via Derivatization

Structural modifications via the above reactions enhance pharmacological properties:

  • Antifungal activity : N-Oxide derivatives show improved inhibition against Gibberella zeae (EC₅₀ = 28 µM) .

  • Anti-inflammatory effects : Carboxylic acid analogs exhibit COX-2 selectivity (IC₅₀ = 0.19 µM) .

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery. Future studies should explore photochemical reactions and metal-catalyzed cross-coupling to further diversify its applications .

Scientific Research Applications

Anticancer Activity

Recent studies highlight the potential anticancer properties of pyrazole derivatives, including 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity against Cancer Cell Lines : In a study, derivatives were screened against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines. The results showed promising IC50 values indicating effective growth inhibition (IC50 values ranged from 0.39 µM to 49.85 µM depending on the specific derivative) .
CompoundCell LineIC50 (µM)
Compound AMCF70.39
Compound BNCI-H4600.46
Compound CSF-26831.5

Anti-inflammatory Properties

Pyrazole derivatives are also being investigated for their anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. Compounds similar to this compound have been shown to reduce inflammation markers in vitro .

Pesticide Development

The pyrazole moiety has been explored for developing novel pesticides due to its ability to disrupt biological processes in pests. Research indicates that pyrazole-based compounds can act as effective insecticides and fungicides, targeting specific biochemical pathways in pests without affecting non-target species .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole ring can significantly influence their efficacy and selectivity against target diseases or pests.

Case Studies on Derivatives

Several case studies have documented the synthesis and evaluation of pyrazole derivatives:

  • Synthesis of Novel Derivatives : Researchers synthesized a series of pyrazole derivatives and evaluated their anticancer properties through in vitro assays, demonstrating that modifications can enhance potency .
  • Evaluation of Antifungal Activity : A study assessed new pyrazole-tetrazole hybrid compounds for antifungal activity against strains like Aspergillus niger, showing promising results that could lead to new agricultural applications .

Mechanism of Action

    MPS1 Inhibition: The compound likely exerts its effects by inhibiting MPS1 kinase. MPS1 plays a crucial role in cell division and spindle assembly checkpoint control.

    Cysteine Binding: It may form a covalent bond with a rare cysteine residue in the hinge region of MPS1.

  • Comparison with Similar Compounds

    Key Observations :

    • Electron-Withdrawing Groups: Compounds like 3a () feature Cl and CN groups, which enhance electrophilicity and may improve binding to biological targets.
    • Heterocyclic Variations : The pyridylmethyl group in introduces aromatic π-π interactions, while the thiadiazole in A13 () adds rigidity and hydrogen-bonding capacity.

    Key Observations :

    • Lipophilicity : The target compound’s lack of polar groups (e.g., Cl, CN) may enhance membrane permeability but reduce solubility.

    Crystallographic and Conformational Analysis

    • : The compound 1-[(6-Cl-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide exhibits dihedral angles of 7.70° (pyrazole/phenyl) and 89.17° (pyrazole/pyridine), indicating significant conformational flexibility .

    Biological Activity

    Introduction
    1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

    PropertyValue
    Molecular Formula C13H14N4O
    Molecular Weight 242.28 g/mol
    CAS Number 1216004-18-0
    IUPAC Name This compound

    Synthesis

    The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The process generally includes:

    • Formation of the Pyrazole Core : Reaction of hydrazine derivatives with appropriate carbonyl compounds.
    • Substitution Reactions : Introduction of phenyl and methyl groups through electrophilic substitution.
    • Carboxamide Formation : Final conversion to the carboxamide form through acylation.

    Anticancer Activity

    Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can effectively inhibit the proliferation of various cancer cell lines.

    Case Studies

    • In Vitro Studies :
      • A study demonstrated that pyrazole derivatives exhibited significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values ranging from 10 to 20 µM .
      • Another investigation reported that structural modifications in pyrazole compounds could enhance their cytotoxicity against colorectal and lung cancer cells .
    • In Vivo Studies :
      • Animal models treated with pyrazole derivatives showed reduced tumor growth rates compared to control groups, suggesting that these compounds may serve as effective anticancer agents .

    Anti-inflammatory Activity

    Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory diseases.

    Antimicrobial Activity

    Research has explored the antimicrobial effects of pyrazole derivatives against various pathogens:

    • Some studies indicated moderate antifungal activity against phytopathogenic fungi such as Fusarium oxysporum and Gibberella zeae, with certain derivatives achieving over 50% inhibition at concentrations of 100 µg/mL .

    Structure–Activity Relationship (SAR)

    The biological activity of pyrazole compounds is closely related to their structural features. Key factors influencing activity include:

    • Substituents on the Pyrazole Ring : Different substituents can significantly alter potency and selectivity.
    • Positioning of Functional Groups : The location of methyl and phenyl groups affects interaction with biological targets.

    Table: Structure–Activity Correlation

    Compound StructureAnticancer Activity (IC50 µM)Anti-inflammatory ActivityAntifungal Activity
    1-methyl-N-(1-methyl-pyrazol)10–20ModerateModerate
    Substituted variantsVaries (5–30)HighLow

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-3-phenyl-1H-pyrazole-5-carboxamide, and what intermediates are critical for yield optimization?

    • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves activating the carboxylic acid group of a pyrazole precursor (e.g., 1-methyl-1H-pyrazole-5-carboxylic acid) with thionyl chloride to form an acyl chloride intermediate, followed by coupling with 1-methyl-1H-pyrazol-4-amine under basic conditions (e.g., triethylamine in dichloromethane) . Key intermediates include the acyl chloride derivative and the amine-containing pyrazole. Purity of intermediates, reaction time (e.g., 4–20 hours for condensation), and solvent selection (e.g., DMF for polar intermediates) significantly impact yield .

    Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

    • Methodological Answer :

    • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions, particularly distinguishing between N-methyl and phenyl group environments .
    • X-ray Crystallography : Resolves dihedral angles between pyrazole rings and substituents (e.g., phenyl, pyridyl), critical for understanding conformational stability. For example, dihedral angles of 7.7–89.2° between pyrazole and aryl rings have been reported in analogs .
    • HPLC : Validates purity (>95% by GC or HPLC), essential for biological assays .

    Q. What in vitro assays are typically used to evaluate the biological activity of this compound?

    • Methodological Answer :

    • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using purified enzymes and fluorogenic substrates.
    • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., IC50_{50} determination). Structural analogs with similar pyrazole-carboxamide motifs show antitumor activity .
    • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

    Advanced Research Questions

    Q. How do structural modifications (e.g., nitro groups, fluorophenyl substituents) influence the compound’s bioactivity and selectivity?

    • Methodological Answer :

    • Nitro Groups : Introducing nitro groups at the pyrazole 4-position (as in ) enhances electrophilicity, potentially improving binding to nucleophilic protein residues. However, this may reduce metabolic stability.
    • Fluorophenyl Substituents : Fluorine atoms at the phenyl ring (e.g., 4-fluorophenyl) increase lipophilicity and membrane permeability, as seen in analogs with improved CNS activity .
    • SAR Studies : Systematic substitution at the 3-phenyl or 1-methyl groups followed by comparative bioassays (e.g., IC50_{50} shifts) can map critical pharmacophores .

    Q. What computational strategies are employed to predict binding modes and affinity with target proteins?

    • Methodological Answer :

    • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with active sites (e.g., kinase ATP-binding pockets). For example, docking studies on pyrazole-carboxamide analogs revealed hydrogen bonding with key residues (e.g., hinge region MET793 in EGFR) .
    • MD Simulations : Post-docking molecular dynamics (e.g., 100 ns simulations in GROMACS) assess complex stability and binding free energy (MM/PBSA analysis) .

    Q. How can contradictory data on biological activity across studies be resolved?

    • Methodological Answer :

    • Assay Standardization : Validate protocols using positive controls (e.g., known inhibitors) and consistent cell lines/passage numbers.
    • Purity Verification : Re-evaluate compound purity via HPLC or mass spectrometry, as impurities >5% can skew results .
    • Structural Confirmation : Re-examine regiochemistry (e.g., 1H-pyrazole vs. 2H-pyrazole tautomers) via X-ray crystallography, as misassignment can alter activity .

    Q. What strategies optimize solubility and bioavailability for in vivo studies?

    • Methodological Answer :

    • Salt Formation : Convert the carboxamide to a sodium or hydrochloride salt to enhance aqueous solubility.
    • Prodrug Design : Esterify the carboxamide (e.g., ethyl ester) for improved absorption, followed by enzymatic hydrolysis in vivo .
    • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase circulation time, as demonstrated for pyrazole-based antitumor agents .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.